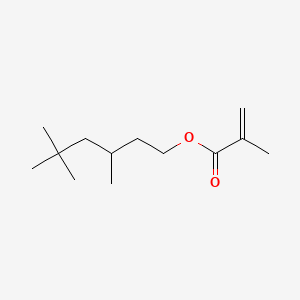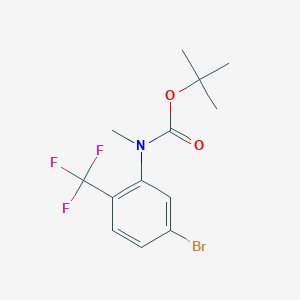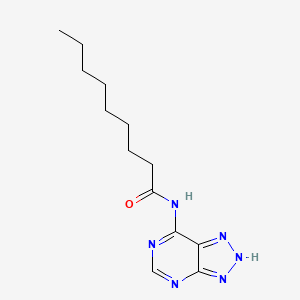
N-nonanoyl-8-azaadenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-nonanoyl-8-azaadenine is a derivative of 8-azaadenine, a compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. The compound is characterized by the substitution of a nonanoyl group at the nitrogen position of the 8-azaadenine scaffold. This modification imparts distinct chemical and biological properties to the molecule, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-nonanoyl-8-azaadenine typically involves the acylation of 8-azaadenine with nonanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-nonanoyl-8-azaadenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonanoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of new amide or ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-nonanoyl-8-azaadenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of N-nonanoyl-8-azaadenine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The nonanoyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its interaction with nucleic acids can affect processes such as DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
8-azaadenine: The parent compound, known for its biological activity and structural similarity to adenine.
8-azaguanine: Another derivative with antineoplastic activity and used in cancer research.
8-azaadenosine: A nucleoside analog with potential antiviral properties.
Uniqueness
N-nonanoyl-8-azaadenine is unique due to the presence of the nonanoyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets. Additionally, the nonanoyl group can influence the compound’s reactivity and stability, making it a valuable tool in various research applications.
Propiedades
Número CAS |
4471-88-9 |
|---|---|
Fórmula molecular |
C13H20N6O |
Peso molecular |
276.34 g/mol |
Nombre IUPAC |
N-(2H-triazolo[4,5-d]pyrimidin-7-yl)nonanamide |
InChI |
InChI=1S/C13H20N6O/c1-2-3-4-5-6-7-8-10(20)16-12-11-13(15-9-14-12)18-19-17-11/h9H,2-8H2,1H3,(H2,14,15,16,17,18,19,20) |
Clave InChI |
UHMBRXZSOLYKQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)NC1=NC=NC2=NNN=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole](/img/structure/B13730626.png)
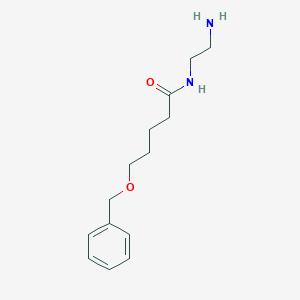
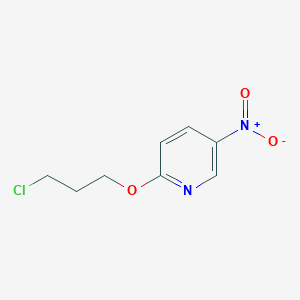

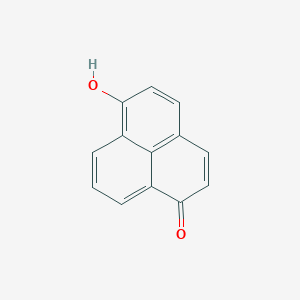


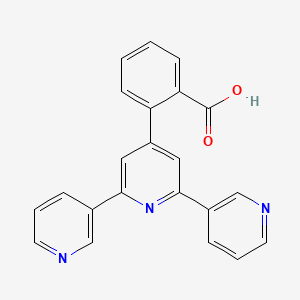

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
